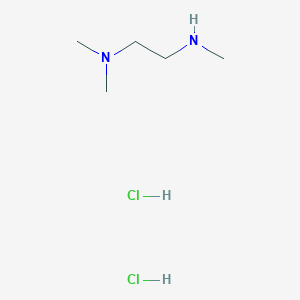
2-Chloro-5-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine
Übersicht
Beschreibung
2-Chloro-5-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine, also known as 2C-P, is a synthetic molecule that has been used for a variety of scientific and medical research applications. 2C-P is a derivative of the hallucinogenic drug phenethylamine, which is found in some plants and fungi. It is a psychoactive compound that has been studied for its potential to produce hallucinogenic effects in humans.
Wissenschaftliche Forschungsanwendungen
Synthesis Processes and Intermediate Applications
Synthesis of Related Compounds : 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, is synthesized from 2-amino-4-methylpyridine through chlorination and condensation processes, indicating potential applications in pharmaceutical synthesis (Shen Li, 2012).
Kinetic Studies : Kinetic analysis of elimination reactions involving methanesulfonic acid derivatives, including the study of unimolecular and bimolecular pathways, highlights the compound's role in chemical kinetics research (D. Kumar & S. Balachandran, 2008).
Green Chemistry Metrics : A study focusing on the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, evaluates the green metrics of the synthesis process, indicating the compound's relevance in environmentally conscious chemical synthesis (Rohidas Gilbile et al., 2017).
Chemical Reactions and Properties
Sulfene Chemistry : The study of bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides in reactions involving sulfenes, with applications in the development of new synthetic routes and understanding of sulfene chemistry, involves related methanesulfonyl derivatives (J. King et al., 2000).
Electrophilic Substitutions in Organic Chemistry : The study of methanesulphenyl chloride reactions with salicylic acid derivatives, leading to various organic compounds, demonstrates the utility of methanesulfonyl derivatives in electrophilic substitution reactions (G. R. Brown et al., 1978).
Alkyne-Iminium Ion Cyclizations : Research on alkyne-iminium ion cyclizations involving methanesulfonyl chloride derivatives underlines the compound's importance in organic synthesis and reaction mechanism studies (H. Arnold et al., 2003).
Development of Pharmaceutical Agents : A study on the multi-kilogram-scale synthesis of AZD1283, involving compounds related to 2-Chloro-5-(1-methanesulfonyl-piperidin-4-ylmethyl)-pyridine, shows its role in the development and scaling up of pharmaceutical agents (S. Andersen et al., 2013).
Labeling and Characterization
Radiochemical Labeling : The efficient preparation of a potent IκB Kinase-β inhibitor, involving carbon-14 and deuterium labeling, demonstrates the use of related compounds in the labeling and tracking of biochemical substances (B. Latli et al., 2016).
Proton Brake Mechanism in Chemistry : Research on the proton brake mechanism in N-Pyridyl-2-iso-propylaniline derivatives, involving methanesulfonyl acid, contributes to the understanding of molecular dynamics and interactions in organic compounds (Gaku Furukawa et al., 2020).
Benzamide Derivatives Synthesis : The synthesis of benzamide derivatives with methanesulfonyl derivatives reveals insights into new compound development with potential pharmaceutical applications (S. Sonda et al., 2004).
Additional Studies
Aromatization Processes : The use of methanesulfonic acid in the aromatization of 1,4-dihydropyridines, showcasing its role in facilitating specific chemical transformations (K. Niknam et al., 2006).
Design of Serotonin Receptor Agonists : The design and synthesis of compounds as serotonin 4 receptor agonists, involving related methanesulfonyl derivatives, contribute to the development of novel treatments for gastrointestinal disorders (S. Sonda et al., 2003).
Eigenschaften
IUPAC Name |
2-chloro-5-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-6-4-10(5-7-15)8-11-2-3-12(13)14-9-11/h2-3,9-10H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQVUXDXDQMJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(2-Methoxyphenyl)sulfanyl]-3-nitrophenyl}ethan-1-one](/img/structure/B1399112.png)
![4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399114.png)

![[1-(4-Azepan-1-yl-3-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1399117.png)
![Methyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]acetate hydrochloride](/img/structure/B1399118.png)

![6-Methyl-8-methylsulfanyl-imidazo[1,2-a]pyrazine](/img/structure/B1399121.png)


![3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1399128.png)
![2H-Thieno[2,3-e]-1,2-thiazine-3-carboxylicacid, 4-hydroxy-2-methyl-, 1,1-dioxide](/img/structure/B1399129.png)

![3-Methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B1399131.png)
